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Compound of Interest

Compound Name:
4-Chloro-3-fluoro-4'-

methoxybenzophenone

CAS No.: 760192-86-7

Cat. No.: B1323945

Get Quote

Executive Summary & Scientific Context
4-Chloro-3-fluoro-4'-methoxybenzophenone (CFMBP) represents a critical scaffold in the

synthesis of diaryl ketone-based pharmaceuticals (e.g., fenofibrate analogs) and high-

performance photoinitiators. Its structural uniqueness lies in the asymmetric halogenation

(chloro/fluoro) on one ring and an electron-donating methoxy group on the other. This "push-

pull" electronic character creates specific challenges in purification and characterization,

particularly in distinguishing regioisomers formed during Friedel-Crafts acylation.

This guide provides a rigorous, field-proven protocol for the structural confirmation and purity

analysis of CFMBP. Unlike standard datasheets, this document focuses on the causality of

analytical choices—why specific techniques are chosen and how to interpret the subtle spectral

features introduced by the fluorine-chlorine interplay.
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Property Value / Description Note

Molecular Formula

Molecular Weight 264.68 g/mol Monoisotopic mass

Appearance
White to off-white crystalline

solid

Dependent on recrystallization

solvent

Solubility
Soluble in DMSO,

, MeOH; Insoluble in Water

Key Functional Groups

Ketone (

), Aryl Fluoride (

), Aryl Chloride (

), Ether (

)

Synthesis Logic & Impurity Profiling
To accurately characterize CFMBP, one must understand its origin. The most robust synthesis

involves the Friedel-Crafts acylation of anisole with 4-chloro-3-fluorobenzoyl chloride.

Critical Impurity Vectors:

Regioisomers: The methoxy group is an ortho/para director. While para (4') is favored due to

sterics, trace amounts of the ortho (2') isomer are common.

Hydrolysis Byproducts: Residual 4-chloro-3-fluorobenzoic acid from unreacted acid chloride.

De-halogenation: Rare, but possible loss of fluorine under harsh Lewis Acid conditions.
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Figure 1: Synthetic pathway and impurity origin logic. Understanding the ortho/para direction of

anisole is crucial for anticipating the 2'-isomer impurity.

Protocol 1: Structural Confirmation via Multi-
Nuclear NMR
Objective: Unequivocal structural assignment, specifically distinguishing the substitution pattern

on the halogenated ring. Rationale: Standard

NMR is insufficient due to complex overlapping in the aromatic region.

NMR is mandatory to confirm the position of the fluorine atom relative to the chlorine and
carbonyl.

Experimental Setup
Solvent:

(Chloroform-d) is preferred for solubility and distinct chemical shift separation.

Concentration: 10-15 mg in 0.6 mL solvent.

Instrument: 400 MHz or higher.

Step-by-Step Analysis
A.

NMR (Proton)
The spectrum will display two distinct aromatic systems:
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Ring B (Methoxy ring): Look for a classic AA'BB' system (two doublets, integrating to 2H

each) centered around 7.0 and 7.8 ppm.

Diagnostic: A sharp singlet at ~3.8-3.9 ppm (3H) confirms the

group.

Ring A (Chloro-Fluoro ring): This is an ABC system (or ABX depending on field strength).

H2 (between F and C=O): Doublet of doublets (dd). Large coupling to F (

) and small meta-coupling to H6.

H5 (adjacent to Cl): Doublet or dd.

H6 (adjacent to C=O): Multiplet.

B.

NMR (Fluorine)
Expectation: A single sharp peak in the range of -105 to -120 ppm.

Validation: If the peak is split into a triplet or quartet, it indicates coupling to adjacent protons.

Use proton-decoupled

to simplify the peak to a singlet for purity integration.

Impurity Check: Look for small satellite peaks. A peak shift of >2 ppm usually indicates the

ortho-isomer or hydrolyzed acid.

C.

NMR (Carbon)
Key Signal: The Carbonyl (

) carbon will appear downfield at ~190-195 ppm.

C-F Coupling: The carbons on Ring A will show splitting due to C-F coupling (
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,

). This "quartet-like" splitting pattern is the fingerprint of the fluorinated ring.

Protocol 2: Purity Profiling via UPLC-MS/MS
Objective: Quantify purity and confirm molecular weight with isotopic validation. Rationale: UV

detection alone is risky because isomers often have identical

. Mass spectrometry provides the "Chlorine Signature" essential for validation.

Method Parameters
Parameter Setting

Column
C18 Reverse Phase (e.g., BEH C18, 1.7 µm,

2.1 x 50 mm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 5 minutes

Flow Rate 0.4 mL/min

Detection UV (254 nm) and MS (ESI Positive Mode)

Data Interpretation (Self-Validating Logic)
Retention Time: The target CFMBP is lipophilic. Expect elution late in the gradient (e.g., >3.5

min).

Mass Spectrum (The Chlorine Rule):

Base Peak:

Da.

Isotope Pattern: You MUST observe the

isotope peak at
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Da.

Intensity Ratio: The height of the 265 peak vs. the 267 peak must be approximately 3:1.

Failure Mode: If the ratio is 1:1, you likely have a bromo-impurity. If there is no M+2 peak,

you have lost the chlorine.

Inject Sample
(UPLC-MS)

Peak Detected
@ RT ~3.8 min

Check Mass Spectrum
[M+H]+ = 265?

Check Isotope Pattern
265 : 267 Ratio?

Yes

FAIL:
Wrong Mass

No

PASS:
Identity Confirmed

Ratio ~ 3:1

FAIL:
De-chlorinated

or Bromo-analog

Ratio != 3:1

Click to download full resolution via product page

Figure 2: Decision tree for Mass Spectrometry validation. The 3:1 isotopic ratio is the non-

negotiable acceptance criterion.

Protocol 3: Thermal Characterization (DSC)
Objective: Determine melting point and screen for polymorphism. Rationale: Benzophenones

are notorious for polymorphism (different crystal packing). A sharp melting endotherm confirms
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high crystalline purity.

Procedure
Weigh 2-4 mg of dried sample into a Tzero aluminum pan.

Equilibrate at 25°C.

Ramp 10°C/min to 200°C under Nitrogen purge (50 mL/min).

Acceptance Criteria:

Single Endotherm: A single, sharp melting peak (onset typically between 80°C and 130°C for

this class of compounds).

Purity Calculation: Use the Van't Hoff plot derived from the melting peak shape to estimate

thermodynamic purity (ASTM E928).
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4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1):[4][5][3][6] PubChem Compound

Summary. Link

3-Chloro-4-fluoro-4'-methoxybenzophenone (CAS 760192-87-8):[7] Ambeed Catalog. Link

Disclaimer: This protocol is intended for research and development purposes. All chemical

handling must comply with local safety regulations (SDS), particularly regarding the handling of

halogenated aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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